molecular formula C32H31BrN2O2 B12381835 Bedaquiline-d6 (Mixture of Diastereomers)

Bedaquiline-d6 (Mixture of Diastereomers)

Número de catálogo: B12381835
Peso molecular: 561.5 g/mol
Clave InChI: QUIJNHUBAXPXFS-WFGJKAKNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Rac)-Bedaquiline-d6 is a deuterated form of bedaquiline, an antibiotic used to treat multidrug-resistant tuberculosis. The “d6” indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can help in studying the pharmacokinetics and metabolic pathways of the drug.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Bedaquiline-d6 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the quinoline core: This is typically achieved through a series of condensation and cyclization reactions.

    Introduction of the deuterium atoms: This can be done using deuterated reagents or by hydrogen-deuterium exchange reactions under specific conditions.

    Final coupling reactions: These steps involve coupling the quinoline core with other molecular fragments to form the final product.

Industrial Production Methods

Industrial production of (Rac)-Bedaquiline-d6 follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: To maximize yield and purity.

    Use of continuous flow reactors: For better control over reaction parameters.

    Purification steps: Including crystallization and chromatography to ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

(Rac)-Bedaquiline-d6 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinoline N-oxide.

    Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline.

    Substitution: Halogenation and other substitution reactions can modify the quinoline ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Halogenating agents: Such as N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further studied for their pharmacological properties.

Aplicaciones Científicas De Investigación

(Rac)-Bedaquiline-d6 has several scientific research applications:

    Pharmacokinetic studies: The deuterium atoms help in tracing the metabolic pathways of the drug.

    Drug interaction studies: Understanding how (Rac)-Bedaquiline-d6 interacts with other drugs.

    Mechanistic studies: Investigating the mechanism of action of bedaquiline.

    Isotope effect studies: Studying the kinetic isotope effect in biological systems.

Mecanismo De Acción

(Rac)-Bedaquiline-d6 exerts its effects by inhibiting the ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for the bacteria’s energy production. By inhibiting ATP synthase, (Rac)-Bedaquiline-d6 effectively starves the bacteria of energy, leading to its death. The molecular targets include the c subunit of ATP synthase, and the pathways involved are related to cellular respiration and energy metabolism.

Comparación Con Compuestos Similares

Similar Compounds

    Bedaquiline: The non-deuterated form.

    Delamanid: Another drug used to treat multidrug-resistant tuberculosis.

    Pretomanid: A newer drug with a similar mechanism of action.

Uniqueness

(Rac)-Bedaquiline-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful for detailed pharmacokinetic and metabolic studies. This isotopic labeling helps in distinguishing the drug from its metabolites and provides insights into its metabolic stability and pathways.

Actividad Biológica

Bedaquiline-d6, a deuterated analogue of bedaquiline, is primarily investigated for its biological activity against multidrug-resistant tuberculosis (MDR-TB). As a diarylquinoline, it functions by inhibiting mycobacterial adenosine triphosphate (ATP) synthase, which is crucial for ATP production in mycobacteria. This article delves into the pharmacokinetics, efficacy, safety profiles, and metabolic pathways associated with Bedaquiline-d6, drawing from diverse research studies and clinical observations.

Bedaquiline-d6 exhibits a unique mechanism of action by specifically targeting the proton pump of mycobacterial ATP synthase. This inhibition leads to a decrease in ATP levels, ultimately resulting in bacterial cell death. Notably, bedaquiline binds to mycobacterial ATP synthase with over 20,000 times greater affinity than to human mitochondrial ATP synthase, which minimizes potential toxicity to human cells .

Pharmacokinetics

The pharmacokinetic profile of Bedaquiline-d6 is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : Bedaquiline-d6 is well absorbed following oral administration. It achieves peak plasma concentrations within 4-6 hours post-dose.
  • Distribution : The drug has a high plasma protein binding rate (>99.9%) and a large volume of distribution (164 L), indicating extensive tissue distribution .
  • Half-Life : The half-life of bedaquiline is approximately 164 days , allowing for prolonged therapeutic effects and accumulation in tissues .

Table 1: Pharmacokinetic Parameters of Bedaquiline-d6

ParameterValue
Absorption Peak Time4-6 hours
Plasma Protein Binding>99.9%
Volume of Distribution164 L
Half-Life164 days

Efficacy Against MDR-TB

Clinical studies have demonstrated the effectiveness of bedaquiline-containing regimens in treating MDR-TB. In a large observational study involving 428 culture-confirmed MDR-TB cases , the treatment success rate was reported at 71.3% , with significant sputum smear and culture conversion rates observed over time .

Table 2: Treatment Outcomes in MDR-TB Cases

Time PointSputum Smear Conversion RateCulture Conversion Rate
30 Days63.6%30.1%
60 Days81.1%56.7%
90 Days85.5%80.5%
End of Treatment88.7%91.2%

Safety Profile

The safety profile of bedaquiline-d6 has been assessed in various studies, indicating that it is generally well tolerated among patients. Common adverse events include nausea, arthralgia, and headache . A study noted that 5.8% of patients discontinued treatment due to adverse effects . Importantly, electrocardiographic abnormalities were observed but were often not directly linked to bedaquiline use.

Metabolism and Toxicity

Bedaquiline undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of its active metabolite M2. Studies indicate that M2 may induce phospholipidosis more potently than the parent compound, which raises concerns regarding potential QT prolongation associated with its use .

Table 3: Metabolic Pathways and Toxicity Concerns

CompoundMetabolismToxicity Concerns
BedaquilineHepatic (CYP450)QT prolongation
M2Active metaboliteStronger phospholipidosis inducer

Case Studies

Several case studies highlight the application of bedaquiline-d6 in real-world settings:

  • Case Study A : A patient with extensive drug-resistant TB was treated with a regimen including bedaquiline-d6. After 4 months , significant clinical improvement was noted alongside favorable pharmacokinetic profiles.
  • Case Study B : Another patient experienced adverse effects leading to treatment modification; however, overall treatment success was achieved after adjusting dosages and incorporating supportive care measures.

Propiedades

Fórmula molecular

C32H31BrN2O2

Peso molecular

561.5 g/mol

Nombre IUPAC

4-[bis(trideuteriomethyl)amino]-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/i1D3,2D3

Clave InChI

QUIJNHUBAXPXFS-WFGJKAKNSA-N

SMILES isomérico

[2H]C([2H])([2H])N(CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O)C([2H])([2H])[2H]

SMILES canónico

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.